rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans
Description
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans (CAS: 1909286-70-9; molecular formula: C₉H₁₀OS) is a chiral cyclopropane derivative featuring a thiophene substituent and an acetyl group. The compound’s trans configuration arises from the stereochemistry of the cyclopropane ring, with the thiophen-2-yl group and acetyl moiety positioned on opposite sides of the ring plane . This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals, though specific biological data remain undisclosed in publicly available literature .
Properties
CAS No. |
1909286-70-9 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of thiophene with a cyclopropyl ketone under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropyl and thiophene chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans with related cyclopropane-containing ketones, focusing on structural variations, synthetic pathways, and inferred physicochemical properties.
Substituent-Driven Structural Variations
Physicochemical and Reactivity Trends
- Electron-rich vs.
- Steric effects : Bulky substituents (e.g., cyclohexyl in ) reduce ring strain but may hinder reactivity in cyclopropane-opening reactions.
- Polarity : Hydroxymethyl and oxabicycloheptane derivatives exhibit higher polarity, favoring solubility in polar solvents, whereas halogenated or thiophene-containing analogs are more lipophilic .
Biological Activity
Rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structural configuration that contributes to its biological activity. Its molecular formula is , and it features a cyclopropyl ring substituted with a thiophene moiety, which is known for enhancing biological interactions.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H11NS |
| SMILES | C1C@HCN |
| InChI Key | ZVUHVWYTQNSLTB-YUMQZZPRSA-N |
The biological activity of this compound, may involve several mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptor systems, potentially influencing neurotransmitter release and modulation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting physiological responses.
- Ion Channel Modulation : There is potential for this compound to modulate ion channels, which are crucial in cellular signaling and excitability.
Biological Activity
Recent findings indicate that rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one exhibits significant biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Potential
Research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
There is evidence suggesting neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have investigated the biological activity of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
Study 2: Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
Study 3: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one showed significant improvement in cognitive function as measured by the Morris water maze test.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
